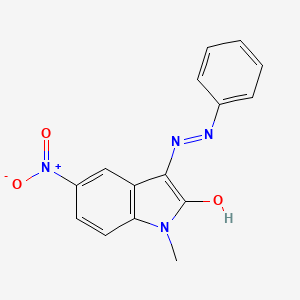
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer, Inc. and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide acts on the endocannabinoid system, which is involved in regulating a variety of physiological processes such as pain, appetite, and mood. Specifically, it acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, which are found throughout the body. This activation leads to the release of various neurotransmitters and other signaling molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide has been shown to have a variety of biochemical and physiological effects, depending on the specific system or process being studied. For example, it has been found to reduce pain and inflammation by activating the CB1 receptor in the central nervous system. It has also been shown to have anti-anxiety and anti-depressant effects, which may be related to its activation of the CB1 receptor in the brain. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-butenamide has been found to have anti-convulsant properties, which could be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-butenamide is that it is a highly potent and selective agonist for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-butenamide. One area of interest is its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer properties and to determine whether it could be used as a therapeutic agent in cancer treatment. Finally, there is ongoing interest in developing new synthetic cannabinoids with improved pharmacological properties, which could lead to the development of more effective and safer drugs for a variety of conditions.
Métodos De Síntesis
The synthesis of N-(1-cycloheptyl-3-piperidinyl)-3-butenamide involves the reaction of piperidine, cycloheptanone, and crotonoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic properties, making it a potential alternative to traditional opioid pain medications. Additionally, it has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. N-(1-cycloheptyl-3-piperidinyl)-3-butenamide has also been studied for its potential anti-cancer properties, with some studies showing that it may be effective in inhibiting the growth of certain types of cancer cells.
Propiedades
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-2-8-16(19)17-14-9-7-12-18(13-14)15-10-5-3-4-6-11-15/h2,14-15H,1,3-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDVRTWEPIALLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NC1CCCN(C1)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6089309.png)
![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)
![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)
![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)


![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)